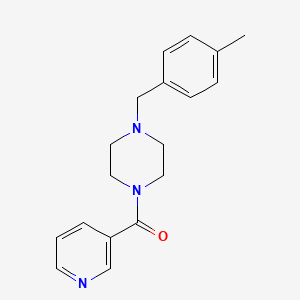![molecular formula C13H17FN4O5S B5765848 1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine, commonly known as FMA-1, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. FMA-1 belongs to the class of sulfonylurea compounds and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of FMA-1 is not fully understood, but it is believed to act by binding to sulfonylurea receptors on the surface of pancreatic beta cells, leading to the release of insulin. FMA-1 has also been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
FMA-1 has been found to have a variety of biochemical and physiological effects. In addition to its hypoglycemic effects, FMA-1 has been found to reduce blood pressure in animal models, as well as to have anti-inflammatory and antioxidant effects. FMA-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FMA-1 is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that FMA-1 has been found to have low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several potential future directions for research on FMA-1. One area of interest is in the development of FMA-1 analogs with improved pharmacokinetic properties, such as increased solubility. Another potential area of research is in the development of FMA-1 as a therapeutic agent for the treatment of cancer, as it has shown promise in inhibiting the growth of cancer cells in vitro. Additionally, further research is needed to fully elucidate the mechanism of action of FMA-1 and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of FMA-1 involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(methoxy-NNO-azoxy)acetyl-1,2,5,6-tetrahydropyrimidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure FMA-1.
Aplicaciones Científicas De Investigación
FMA-1 has been studied extensively for its potential therapeutic applications in the treatment of various diseases. One of the major areas of research has been in the field of diabetes, where FMA-1 has been found to have hypoglycemic effects by stimulating insulin secretion from pancreatic beta cells. FMA-1 has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(Z)-[2-[3-(4-fluorophenyl)sulfonyl-1,3-diazinan-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O5S/c1-23-15-18(20)9-13(19)16-7-2-8-17(10-16)24(21,22)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIFUWXCDRNEBQ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=[N+](CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F)\[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5765765.png)


![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)

![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)






![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)